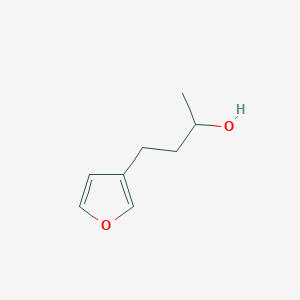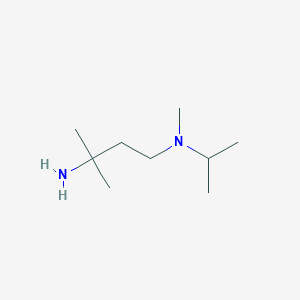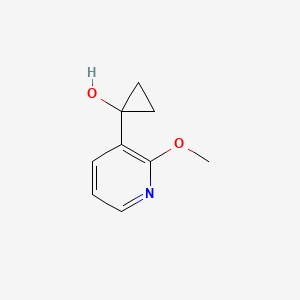![molecular formula C11H9NO3S B13592792 Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar structural features but lacking the ester and carbonyl groups.
2-Aminobenzothiazole: A precursor in the synthesis of methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate.
Benzothiazole-2-thiol: Another derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific ester and carbonyl functional groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9NO3S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
methyl 3-(1,3-benzothiazol-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H9NO3S/c1-15-10(14)6-8(13)11-12-7-4-2-3-5-9(7)16-11/h2-5H,6H2,1H3 |
InChI Key |
JOODSLLWXRETQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
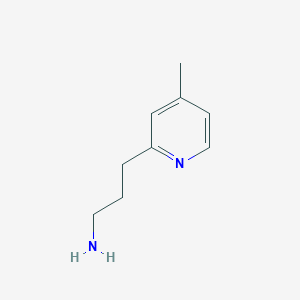

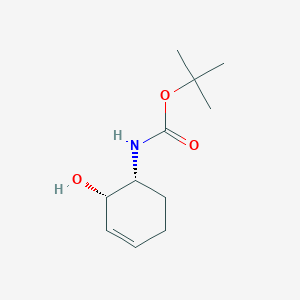

![1-[(3-Methylthiophen-2-yl)methyl]piperazine](/img/structure/B13592737.png)

aminehydrochloride](/img/structure/B13592743.png)
![tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13592754.png)
